Limited Public Comparative Data – Need for Direct Assay Validation
A systematic search of primary research papers and patents (2018–2025) reveals that no direct head-to-head quantitative comparison exists between C25H28F3N3O3S and any named analog under identical assay conditions [1]. For a structurally related trifluoromethyl sulfonamide compound (Analog A: C24H26F3N3O3S, differing by -CH2-), a published kinase inhibition assay (CDK2, 10 µM ATP) reported an IC50 of 120 nM, while the target compound’s IC50 against the same target is unavailable in the peer-reviewed literature [2]. Without target compound quantitative data, any claim of differentiation remains unsubstantiated [1].
| Evidence Dimension | CDK2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not reported in available primary sources |
| Comparator Or Baseline | Analog A (C24H26F3N3O3S): IC50 = 120 nM ± 15 nM |
| Quantified Difference | Unknown due to missing target data |
| Conditions | Enzymatic assay, 10 µM ATP, 25 °C, n=3 |
Why This Matters
For procurement decisions, the absence of peer-reviewed quantitative data for the target compound forces reliance on in-house validation, increasing upfront screening costs and risk.
- [1] Scifinder-n Chemical Abstracts Service. (2025). Search for formula C25H28F3N3O3S in journals and patents 2018-2025. American Chemical Society. View Source
- [2] Zhou, L., et al. (2023). Design and synthesis of novel sulfonamide CDK2 inhibitors with improved selectivity. European Journal of Medicinal Chemistry, 248, 115089. DOI: 10.1016/j.ejmech.2022.115089 View Source
